3-(2,2,2-Trifluoroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)phenol: is an organic compound with the molecular formula C8H7F3O . It consists of a phenol group substituted with a trifluoroethyl group at the third position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and interactions in various chemical and biological systems .
Mechanism of Action
Target of Action
It is known that trifluoroethyl thioether derivatives, which include 3-(2,2,2-trifluoroethyl)phenol, exhibit excellent bioactivity . They are used in the development of pesticides, particularly acaricides, indicating that their targets may be specific to mites .
Mode of Action
It is known that trifluoroethyl thioether compounds, including this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that these compounds may interact with their targets through lipophilic interactions, leading to changes in the target organisms.
Biochemical Pathways
Given its use in pesticides, it is likely that it affects pathways related to the survival and reproduction of mites .
Pharmacokinetics
It is known that trifluoroethyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good absorption and distribution characteristics due to its lipophilicity.
Result of Action
It is known that compounds containing trifluoroethyl thioether exhibit excellent bioactivity and are used in the development of acaricides . This suggests that the compound may have a significant effect on the survival and reproduction of mites.
Action Environment
It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance . Therefore, the efficacy and stability of this compound may be influenced by factors such as the presence of other pesticides and the development of resistance in target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield the corresponding ethyl derivative.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Ethylphenol derivatives.
Substitution: Nitro, bromo, and sulfonated phenolic compounds.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoroethyl)phenol is used as a building block in organic synthesis. Its trifluoroethyl group can be introduced into various molecules to modify their chemical properties and enhance their reactivity .
Biology: In biological research, this compound can be used to study the effects of trifluoroethyl substitution on phenolic compounds. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties imparted by the trifluoroethyl group .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a hydroxyl group instead of a phenol group.
3-(2,2,2-Trifluoroethyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-Fluoro-3-(2,2,2-trifluoroethyl)phenol: A derivative with an additional fluorine atom on the phenol ring.
Uniqueness: 3-(2,2,2-Trifluoroethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its lipophilicity, metabolic stability, and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPKNPGWGKEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357107 |
Source
|
Record name | 3-(2,2,2-trifluoroethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161611-53-6 |
Source
|
Record name | 3-(2,2,2-trifluoroethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.